12-(2-iodophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
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Overview
Description
12-(2-iodophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound belonging to the phenanthroline derivatives. Phenanthroline derivatives are known for their versatile applications in coordination chemistry due to their ability to form stable complexes with various metal ions .
Preparation Methods
The synthesis of 12-(2-iodophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one typically involves the condensation of 6-arylmethylene-aminoquinolines with cyclic β-diketones such as 1,3-cyclohexanedione or dimedone in butanol . This reaction yields new 12-aryl-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-ones and their 9,9-dimethyl derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
12-(2-iodophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the iodine atom, which can be replaced by other functional groups under appropriate conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Common reagents for these reactions include sodium nitrite, acetic acid, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
12-(2-iodophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 12-(2-iodophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific metal ion and the biological or chemical context. The compound’s structure allows it to chelate metal ions, which can then participate in various catalytic and biological processes .
Comparison with Similar Compounds
Similar compounds to 12-(2-iodophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one include other phenanthroline derivatives such as:
- 12-aryl-9,10-dihydro-8H-benzo[b][4,7]phenanthrolin-11-ones
- 12-aryl-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-ones
These compounds share similar structural features and chemical properties but differ in their specific substituents and functional groups
Properties
Molecular Formula |
C22H17IN2O |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
12-(2-iodophenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C22H17IN2O/c23-15-7-2-1-5-13(15)21-20-14-6-4-12-24-16(14)10-11-18(20)25-17-8-3-9-19(26)22(17)21/h1-2,4-7,10-12,21,25H,3,8-9H2 |
InChI Key |
KAUQWZKYRUUTHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=CC=C5I)C(=O)C1 |
Origin of Product |
United States |
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